molecular formula C21H19N3O2 B15282033 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate

Cat. No.: B15282033
M. Wt: 345.4 g/mol
InChI Key: DONRXGXMKBHHGC-UHFFFAOYSA-N
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Description

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate is a complex organic compound that belongs to the class of fused heterocyclic compounds These compounds are characterized by the presence of multiple ring structures containing different elements, such as nitrogen

Preparation Methods

The synthesis of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for such complex compounds may involve the use of automated synthesis equipment and large-scale reactors to ensure consistency and efficiency. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: The cyano and ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols .

Scientific Research Applications

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of the kinases, leading to the disruption of signaling pathways that are crucial for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of dysregulated kinases can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Similar compounds to 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate include other fused heterocyclic compounds, such as pyrrolo[2,1-f][1,2,4]triazine and pyrrolopyrazine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

(12-cyano-5,6-dihydroindolizino[7,8-b]quinolin-1-yl) 2-methylbutanoate

InChI

InChI=1S/C21H19N3O2/c1-3-13(2)21(25)26-18-9-11-24-10-8-17-19(20(18)24)15(12-22)14-6-4-5-7-16(14)23-17/h4-7,9,11,13H,3,8,10H2,1-2H3

InChI Key

DONRXGXMKBHHGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1=C2C3=C(C4=CC=CC=C4N=C3CCN2C=C1)C#N

Origin of Product

United States

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